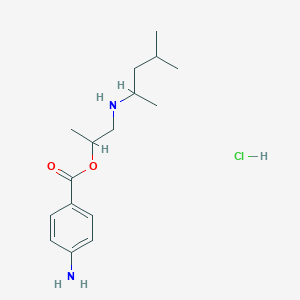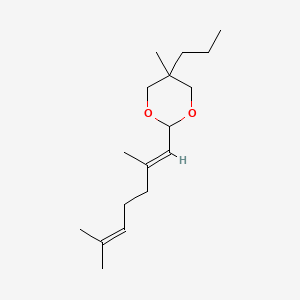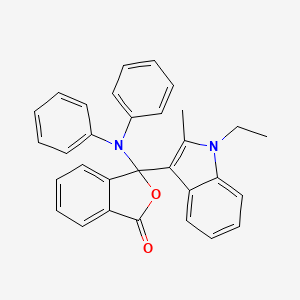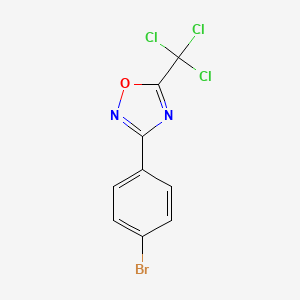
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with trichloroacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Reduction Reactions: Formation of 3-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole.
Oxidation Reactions: Formation of oxidized oxadiazole derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent binding. The trichloromethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and trichloromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trichloromethyl group provides electrophilic character.
特性
CAS番号 |
890320-49-7 |
|---|---|
分子式 |
C9H4BrCl3N2O |
分子量 |
342.4 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-6-3-1-5(2-4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |
InChIキー |
MUZBBCJPKUGAJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


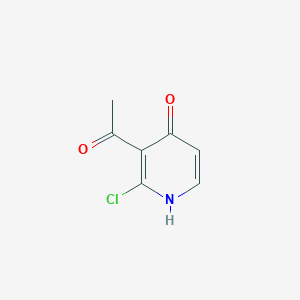
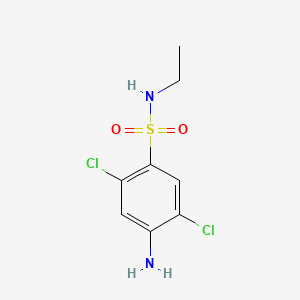
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)


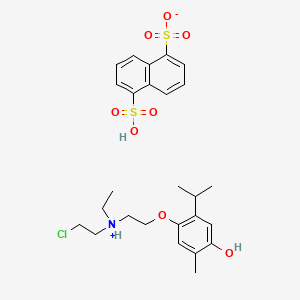
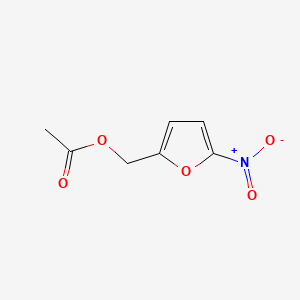
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

